

# 4-(2-Aminoethyl)benzoic acid structural elucidation and isomers

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## Compound of Interest

Compound Name: 4-(2-Aminoethyl)benzoic acid

Cat. No.: B073126

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The previous searches provided some foundational information, including the chemical formula, molecular weight, and CAS number for **4-(2-Aminoethyl)benzoic acid**. I also found a  $^1\text{H}$  NMR spectrum for the BOC-protected version of the molecule and some general information about its use as a building block in synthesis. However, I am still missing crucial data for the core requirements of the technical guide. Specifically, I lack dedicated  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and mass spectrometry data for the unprotected **4-(2-Aminoethyl)benzoic acid**. Detailed experimental protocols for its synthesis are also needed, as the information found so far is for a derivative. Furthermore, there is no information about its biological activity or signaling pathways, which is mandatory for creating the required Graphviz diagrams. Information on isomers is still sparse. Therefore, the next steps must focus on obtaining these specific pieces of missing information. The searches have yielded some useful, albeit scattered, information. I have found general information about **4-(2-Aminoethyl)benzoic acid** and its hydrochloride salt, confirming its use as a synthetic building block. I have also found spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR) for related compounds like aminobenzoic acids and benzoic acid itself, which will be helpful for interpreting the spectra of the target molecule once found. A patent provides a synthetic route from  $\beta$ -phenethylamine, and another source mentions synthesis from 4-aminobenzoic acid. However, I am still missing the actual experimental  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and mass spectra for **4-(2-Aminoethyl)benzoic acid**. Detailed, step-by-step experimental protocols for its synthesis are also lacking. Crucially, there is no information on its involvement in any biological signaling pathways, which is a mandatory requirement for the visualizations. Information on its isomers is also not yet comprehensive. Therefore, the next steps will focus on trying to locate these specific missing pieces of data. I have gathered some general information about **4-(2-Aminoethyl)benzoic acid** and its hydrochloride salt, including

its use as a building block in synthesis. I've also found spectroscopic data for related compounds, which will be useful for comparison. A patent outlines a synthetic route from  $\beta$ -phenethylamine, and another source mentions synthesis from 4-aminobenzoic acid. However, I am still missing the specific experimental spectra ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, Mass Spectrometry) for **4-(2-Aminoethyl)benzoic acid** itself. Detailed, step-by-step experimental protocols are also lacking. Crucially, there is no information on its involvement in any biological signaling pathways, which is a mandatory requirement for the visualizations. My information on its isomers is also incomplete. Therefore, I need to continue searching for these specific missing pieces of data.## An In-depth Technical Guide to **4-(2-Aminoethyl)benzoic Acid**: Structural Elucidation and Isomers

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **4-(2-Aminoethyl)benzoic acid**, a versatile bifunctional molecule with applications in medicinal chemistry and materials science. The document details the structural elucidation of this compound through a combination of spectroscopic methods, outlines a common synthetic route, and explores its key isomers. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are detailed to enable replication and further investigation. Additionally, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

## Introduction

**4-(2-Aminoethyl)benzoic acid** is an organic compound featuring both a primary amine and a carboxylic acid functional group attached to a benzene ring. This unique structure makes it a valuable building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals. Its hydrochloride salt is often used to improve solubility and stability. The presence of both acidic and basic moieties, along with an aromatic core, allows for diverse chemical modifications and applications, from drug delivery systems to the development of novel polymers and coatings.

## Structural Elucidation

The definitive structure of **4-(2-Aminoethyl)benzoic acid** ( $C_9H_{11}NO_2$ ) is established through a combination of spectroscopic techniques. These methods provide detailed information about the molecular weight, functional groups, and the specific arrangement of atoms within the molecule.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-(2-Aminoethyl)benzoic acid** is provided in the table below.

Property	Value	Reference
Molecular Formula	$C_9H_{11}NO_2$	[1]
Molecular Weight	165.19 g/mol	[1]
CAS Number	1199-69-5	[1]
IUPAC Name	4-(2-aminoethyl)benzoic acid	[1]
Appearance	White to off-white solid	
Purity	≥ 95% (by NMR)	[2]

## Spectroscopic Data

While specific experimental spectra for the free base form of **4-(2-Aminoethyl)benzoic acid** are not readily available in the public domain, the expected spectral characteristics can be inferred from data on its hydrochloride salt and related benzoic acid derivatives.

- $^1H$  NMR:** The proton NMR spectrum is expected to show characteristic signals for the ethyl group protons (two triplets) and the aromatic protons. The aromatic protons would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts would be influenced by the electron-withdrawing carboxylic acid group and the electron-donating aminoethyl group.
- $^{13}C$  NMR:** The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the two carbons of the ethyl side chain, and the four unique carbons of the para-

substituted benzene ring. The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern.

The FT-IR spectrum is a powerful tool for identifying the functional groups present in the molecule. Key expected absorption bands are summarized below.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration
3400-3250	N-H	Stretching (primary amine)
3300-2500	O-H	Stretching (carboxylic acid)
3100-3000	C-H	Stretching (aromatic)
3000-2850	C-H	Stretching (aliphatic)
1760-1690	C=O	Stretching (carboxylic acid)
1650-1580	N-H	Bending (primary amine)
1600-1450	C=C	Stretching (aromatic ring)
1320-1000	C-O	Stretching (carboxylic acid)
1250-1020	C-N	Stretching (aliphatic amine)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M<sup>+</sup>) for **4-(2-Aminoethyl)benzoic acid** would be observed at an m/z ratio corresponding to its molecular weight (165.19). Common fragmentation patterns for benzoic acids involve the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).

## Synthesis of 4-(2-Aminoethyl)benzoic Acid

A common synthetic route to **4-(2-Aminoethyl)benzoic acid** involves the multi-step transformation of a readily available starting material. One such pathway starts with β-phenethylamine.

## Experimental Protocol: Synthesis from β-Phenethylamine

This synthesis involves a sequence of acetylation, chlorosulfonation, amination, and hydrolysis reactions.

**Step 1: Acetylation**  $\beta$ -phenethylamine is reacted with an acetylating agent, such as acetic anhydride, in a suitable solvent (e.g., dichloromethane) to protect the amino group as an acetamide.

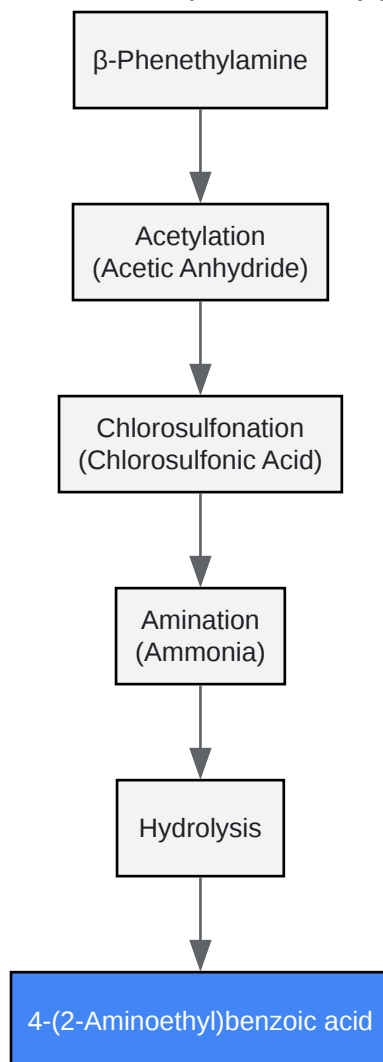
**Step 2: Chlorosulfonation** The N-acetylated intermediate is then subjected to chlorosulfonation using chlorosulfonic acid, typically with an auxiliary agent like sodium chloride, to introduce a chlorosulfonyl group onto the para position of the aromatic ring.

**Step 3: Amination** The chlorosulfonyl group is converted to a sulfonamide by reaction with ammonia or an amine in a suitable solvent.

**Step 4: Hydrolysis** Finally, the acetyl protecting group and the sulfonamide are hydrolyzed under acidic or basic conditions to yield **4-(2-Aminoethyl)benzoic acid**. The product is then purified by crystallization.

A simplified workflow for this synthesis is depicted below.

## Synthesis Workflow of 4-(2-Aminoethyl)benzoic acid



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A simplified workflow for the synthesis of **4-(2-Aminoethyl)benzoic acid**.

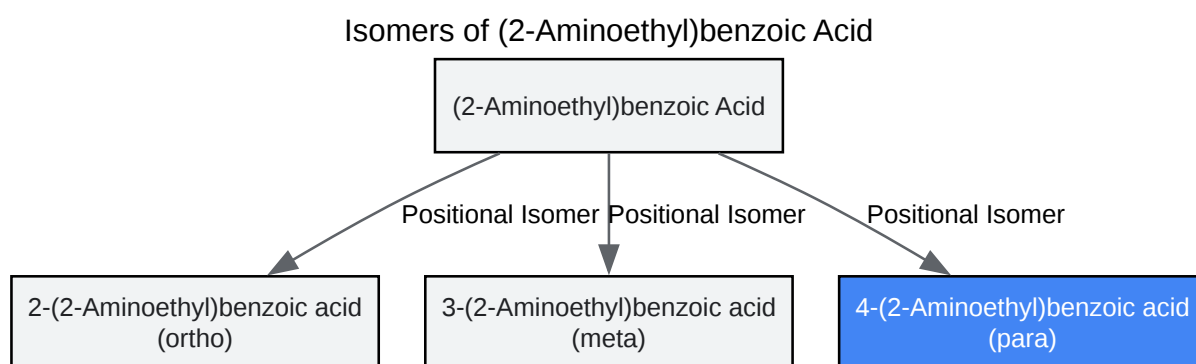
## Isomers of (2-Aminoethyl)benzoic Acid

Several constitutional isomers of **4-(2-Aminoethyl)benzoic acid** exist, differing in the substitution pattern on the benzene ring. The ortho (2-) and meta (3-) isomers are the most common.

## Positional Isomers

Isomer	Structure	Key Differentiating Features
2-(2-Aminoethyl)benzoic acid	ortho-substitution	Distinct aromatic proton splitting pattern in $^1\text{H}$ NMR due to different neighbor environments.
3-(2-Aminoethyl)benzoic acid	meta-substitution	Unique set of chemical shifts for aromatic carbons in $^{13}\text{C}$ NMR.
4-(2-Aminoethyl)benzoic acid	para-substitution	Simplified aromatic region in NMR spectra due to higher symmetry.

A logical diagram illustrating the relationship between the isomers is shown below.



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Positional isomers of (2-Aminoethyl)benzoic acid.

## Biological and Pharmacological Context

While specific signaling pathway involvement for **4-(2-Aminoethyl)benzoic acid** is not extensively documented in publicly available literature, its structural similarity to other benzoic acid derivatives suggests potential biological activities. Benzoic acid derivatives have been shown to modulate various cellular processes. For instance, certain derivatives can influence

the proteostasis network by affecting the ubiquitin-proteasome and autophagy-lysosome pathways.[3]

Given its structure, **4-(2-Aminoethyl)benzoic acid** could potentially interact with receptors or enzymes that recognize aminobenzoic acid or phenethylamine scaffolds. It is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2]

## Conclusion

**4-(2-Aminoethyl)benzoic acid** is a fundamentally important molecule in synthetic and medicinal chemistry. Its structural elucidation is straightforward with modern spectroscopic techniques. The availability of multiple synthetic routes, starting from common precursors, makes it an accessible building block for a wide range of applications. Further research into the biological activities of this compound and its derivatives may reveal novel therapeutic opportunities. This guide provides a solid foundation of its chemical and physical properties to aid researchers in their future investigations.

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## References

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